molecular formula C12H18O B8383702 Spiro[4.6]undec-8-ene-2-carbaldehyde

Spiro[4.6]undec-8-ene-2-carbaldehyde

Cat. No.: B8383702
M. Wt: 178.27 g/mol
InChI Key: RSWWICWBRKJUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[4.6]undec-8-ene-2-carbaldehyde is a bicyclic organic compound featuring a spiro junction connecting a 4-membered and a 6-membered ring. The carbaldehyde functional group (-CHO) at position 2 confers reactivity typical of aldehydes, such as susceptibility to nucleophilic attack and participation in condensation reactions. The compound’s steric environment and fragmentation behavior in mass spectrometry (EIMS) align with trends observed in structurally related spiro systems .

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

spiro[4.6]undec-8-ene-3-carbaldehyde

InChI

InChI=1S/C12H18O/c13-10-11-5-8-12(9-11)6-3-1-2-4-7-12/h1-2,10-11H,3-9H2

InChI Key

RSWWICWBRKJUGW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC=C1)CCC(C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Ring Size and Spiro Junction

  • Spiro[4.6]undec-8-ene-2-carbaldehyde : Features a 4-membered ring fused to a 6-membered ring, creating unique steric constraints.
  • Spiro[4.5]dec-9-ene-9-carboxamide (Patent Compound) : A [4.5] spiro system with a carboxamide (-CONH2) group instead of an aldehyde. The smaller 5-membered ring reduces strain but limits conformational flexibility compared to the [4.6] system .
  • (1S,4R,5S)-1-Methyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene-8-carbaldehyde (NIST Compound) : Shares the aldehyde functional group but differs in ring size ([4.5] vs. [4.6]) and substituents (methyl and alkenyl groups at positions 1 and 4) .

Functional Groups

Compound Functional Group Reactivity Implications
This compound Aldehyde (-CHO) High electrophilicity; prone to oxidation/condensation
Spiro[4.5]dec-9-ene-9-carboxamide Carboxamide Hydrogen-bonding capacity; lower reactivity
NIST Spiro[4.5]dec-7-ene-8-carbaldehyde Aldehyde (-CHO) Similar reactivity but modulated by substituents

Spectral and Fragmentation Behavior

  • This compound: Expected to fragment at the spiro junction in EIMS, analogous to compounds 17–20 in . For example, loss of substituents (e.g., ArN2CO or ArN2CO2) would generate diagnostic peaks (e.g., m/z 505 or 489 in related systems) .
  • NIST Compound: No direct EIMS data provided, but its methyl and alkenyl substituents may stabilize the molecular ion, reducing fragmentation severity compared to halogenated analogs .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents
This compound Not provided Not provided Aldehyde at C2
Spiro[4.5]dec-9-ene-9-carboxamide Complex ~800–900 (est.) Fluorinated aryl, carboxamide
NIST Spiro[4.5]dec-7-ene-8-carbaldehyde C15H22O 218.33 Methyl, prop-1-en-2-yl, aldehyde

Notes:

  • The patent compound’s fluorinated substituents enhance lipophilicity and metabolic stability, making it pharmaceutically relevant .
  • The NIST compound’s lower molecular weight (218.33) suggests higher volatility compared to the patent derivative .

Research Implications

The comparison highlights how ring size , functional groups , and substituents critically influence the reactivity and applications of spiro compounds. For instance:

  • Aldehyde-containing spiro systems (e.g., this compound) may serve as intermediates in synthesizing heterocycles or natural product analogs.

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